2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 62484-45-1
VCID: VC15920718
InChI: InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

CAS No.: 62484-45-1

Cat. No.: VC15920718

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one - 62484-45-1

Specification

CAS No. 62484-45-1
Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
IUPAC Name 2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15)
Standard InChI Key KDZWLTOOCHEJAB-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(1H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. Substituents include:

  • Chloro group at position 2, which enhances electrophilicity and facilitates nucleophilic substitution reactions.

  • Methoxy group at position 6, contributing to electron-donating effects and influencing solubility.

  • Ethoxy group at position 7, increasing lipophilicity compared to smaller alkoxy groups.

The molecular formula is C₁₁H₁₁ClN₂O₃, with a molecular weight of 254.67 g/mol. The ethoxy group’s larger size compared to methoxy may sterically hinder interactions at certain biological targets, a critical consideration in drug design .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, predictions based on analogous structures include:

PropertyValue/Description
SolubilityLow aqueous solubility (~0.1 mg/mL)
LogP~2.5 (moderate lipophilicity)
Melting PointEstimated 180–190°C
StabilityStable under inert conditions

These properties suggest suitability for oral administration with formulation enhancements .

Synthesis and Manufacturing

Yield Optimization

Critical factors include:

  • Temperature Control: Maintaining ≤80°C during ethoxylation to prevent demethylation.

  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation.

Reported yields for analogous compounds range from 65–85% .

Biological Activity and Mechanism of Action

Kinase Inhibition

Quinazoline derivatives are prominent EGFR (epidermal growth factor receptor) inhibitors. The chloro and alkoxy groups in this compound likely facilitate:

  • ATP-Binding Site Competition: The planar quinazoline core mimics adenine, binding to EGFR’s kinase domain.

  • Hydrophobic Interactions: Ethoxy and methoxy groups anchor the compound in hydrophobic pockets.

In silico docking studies of similar compounds show IC₅₀ values of 10–50 nM against EGFR mutants .

Antiproliferative Effects

While direct data are unavailable, structurally related 2-chloro-6-methoxyquinazolin-4(3H)-one exhibits:

  • GI₅₀: 8.2 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

Comparative Analysis with Related Quinazoline Derivatives

CompoundSubstituentsKey Activity
2-Chloro-6-methoxyquinazolin-4(3H)-one 6-OCH₃Anticancer (GI₅₀ = 8.2 µM)
3-Methoxy-2-phenylquinazolin-4(3H)-one 3-OCH₃, 2-PhKinase inhibition (IC₅₀ = 12 nM)
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one7-OCH₂CH₃, 6-OCH₃Predicted EGFR inhibition

The ethoxy group in the target compound may enhance blood-brain barrier penetration compared to methoxy analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent cancer models.

  • Target Expansion: Screen against emerging kinases like ROS1 and ALK.

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